molecular formula C34H33NP2 B12894312 N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline CAS No. 872729-02-7

N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline

Cat. No.: B12894312
CAS No.: 872729-02-7
M. Wt: 517.6 g/mol
InChI Key: OHCOASQXITXXLY-UHFFFAOYSA-N
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Description

N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline is a nitrogen-phosphorus ligand designed for research applications in coordination chemistry and catalysis. This compound belongs to a class of ligands known for their ability to coordinate to various transition metal centers, forming complexes that can act as catalysts in organic transformations . Researchers utilize related bis(diphenylphosphino)amine ligands to create complexes with metals such as copper, palladium, and platinum . These complexes are of significant interest in developing new catalytic systems. The compound should be handled by qualified researchers in accordance with safe laboratory practices. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

872729-02-7

Molecular Formula

C34H33NP2

Molecular Weight

517.6 g/mol

IUPAC Name

N,N-bis(diphenylphosphanylmethyl)-3,5-dimethylaniline

InChI

InChI=1S/C34H33NP2/c1-28-23-29(2)25-30(24-28)35(26-36(31-15-7-3-8-16-31)32-17-9-4-10-18-32)27-37(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-25H,26-27H2,1-2H3

InChI Key

OHCOASQXITXXLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the phosphorus atom of chlorodiphenylphosphine, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced under specific conditions to form secondary phosphines.

    Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or elemental sulfur can be used as oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phosphine groups.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Secondary phosphines.

    Substitution: Alkylated or acylated phosphine derivatives.

Scientific Research Applications

N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline primarily involves its ability to form stable complexes with transition metals. The phosphine groups act as electron donors, coordinating with the metal center and stabilizing the complex. This coordination enhances the reactivity of the metal center, making it more effective in catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other 3,5-dimethylaniline derivatives, focusing on substituent effects:

Compound Name Substituents Key Properties/Applications References
N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline Diphenylphosphanyl-methyl groups Ligand for catalysis; hydrophobic, organophilic
N,N-Bis(4-sulfobutyl)-3,5-dimethylaniline disodium salt (MADB) Sulfobutyl groups, sodium salt Water-soluble; colorimetric agent for hydrogen peroxide detection
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt (MAOS) Ethyl, hydroxy-sulfopropyl groups Water-soluble; used in enzymatic assays (e.g., Trinder reaction)
Methyl (S)-4-(2-(3-(2,6-diethylphenyl)ureido)-2-phenylacetamido)benzoate (4j) Ureido, phenylacetamido groups Pharmaceutical intermediate; synthesized via condensation

Physicochemical Properties

  • Solubility :
    • Diphenylphosphanyl derivative : Likely insoluble in water due to hydrophobic arylphosphine groups but soluble in organic solvents (e.g., THF, dichloromethane).
    • Sulfobutyl derivatives (MADB, MAOS) : Highly water-soluble (100 mg/10 mL water) due to sulfonic acid salts .
  • Thermal Stability :
    • Phosphine-containing compounds often exhibit lower thermal stability compared to sulfonated derivatives, which are stable under refrigeration (0–5°C) .

Toxicity and Handling

  • Phosphine-containing compounds : May pose toxicity risks due to phosphine release under reducing conditions, unlike sulfonated derivatives, which are generally safer in aqueous systems .

Biological Activity

N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline is a complex organophosphorus compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Molecular Formula : C23_{23}H26_{26}N1_{1}P2_{2}
  • Molecular Weight : 393.46 g/mol

The compound features two diphenylphosphanyl groups attached to a central aniline structure, which contributes to its unique chemical reactivity and biological properties.

1. Anticancer Activity

Recent studies have indicated that organophosphorus compounds, including those with similar structures to this compound, exhibit significant anticancer properties. For example:

  • Case Study : A study examining related phosphine compounds demonstrated that they could inhibit the growth of cancer cell lines by inducing apoptosis through the activation of caspases .
  • Mechanism : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

2. Antimicrobial Properties

The compound has also shown potential antimicrobial activity:

  • Research Findings : In vitro studies have revealed that similar organophosphorus compounds possess antibacterial properties against various gram-positive and gram-negative bacteria . This may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

3. Neurotoxicity Studies

While exploring the biological activity of this compound, it is crucial to consider its potential neurotoxic effects:

  • Toxicity Assessment : Research indicates that exposure to similar compounds can lead to neurotoxic effects characterized by symptoms such as headache, dizziness, and respiratory distress in animal models .
  • Chronic Exposure Effects : Long-term exposure studies have shown alterations in motor activity and behavioral changes in rodents .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.
  • Metal Complexation : Its phosphine groups allow for coordination with metal ions, which can enhance its biological efficacy through the formation of metal-ligand complexes that exhibit unique biological activities .

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